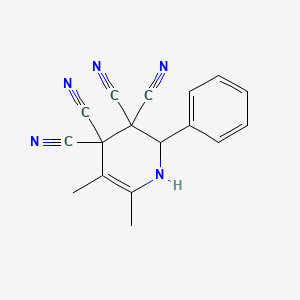
5,6-Dimethyl-2-phenyl-1,2-dihydropyridine-3,3,4,4-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-2-phenyl-1,2-dihydropyridine-3,3,4,4-tetracarbonitrile is a complex organic compound that belongs to the class of dihydropyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-phenyl-1,2-dihydropyridine-3,3,4,4-tetracarbonitrile typically involves a multi-step process. One common method is the Hantzsch synthesis, which involves the cyclocondensation of acetoacetic ester, aldehyde, and ammonia . The reaction is carried out under controlled conditions, often in the presence of a catalyst and a solvent such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dimethyl-2-phenyl-1,2-dihydropyridine-3,3,4,4-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include methanesulfonic acid and sodium nitrite.
Reduction: Hydrogen sources such as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce various dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
5,6-Dimethyl-2-phenyl-1,2-dihydropyridine-3,3,4,4-tetracarbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of biologically active compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethyl-2-phenyl-1,2-dihydropyridine-3,3,4,4-tetracarbonitrile involves its interaction with molecular targets and pathways. The compound can act as a hydrogen source in reductive amination and conjugate reduction reactions . It may also interact with enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- 2,6-Dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate
- 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid
Uniqueness
5,6-Dimethyl-2-phenyl-1,2-dihydropyridine-3,3,4,4-tetracarbonitrile is unique due to its specific substitution pattern and the presence of multiple nitrile groups
Propiedades
Número CAS |
185459-63-6 |
|---|---|
Fórmula molecular |
C17H13N5 |
Peso molecular |
287.32 g/mol |
Nombre IUPAC |
5,6-dimethyl-2-phenyl-1,2-dihydropyridine-3,3,4,4-tetracarbonitrile |
InChI |
InChI=1S/C17H13N5/c1-12-13(2)22-15(14-6-4-3-5-7-14)17(10-20,11-21)16(12,8-18)9-19/h3-7,15,22H,1-2H3 |
Clave InChI |
USYBURAVLAKZOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(C(C1(C#N)C#N)(C#N)C#N)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


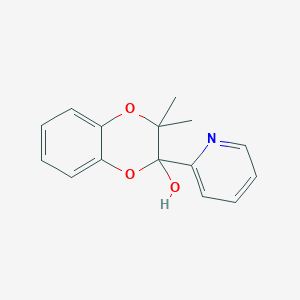
![4-[(Butylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14262307.png)

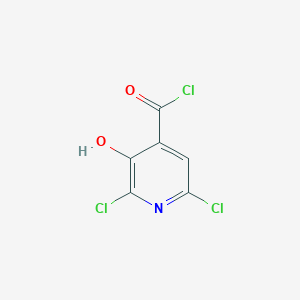
![Tributyl[1-(phenylsulfanyl)butyl]stannane](/img/structure/B14262334.png)
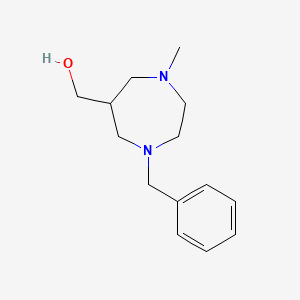
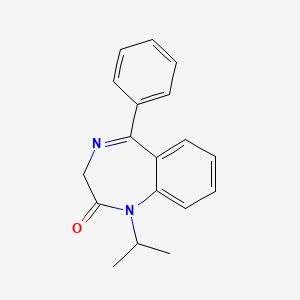
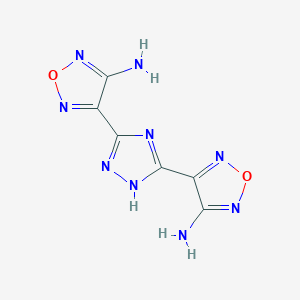
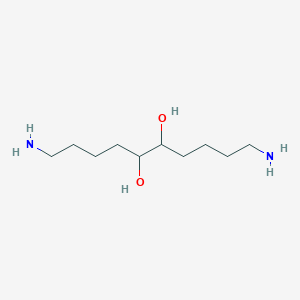
![4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B14262356.png)
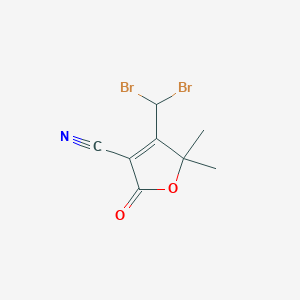
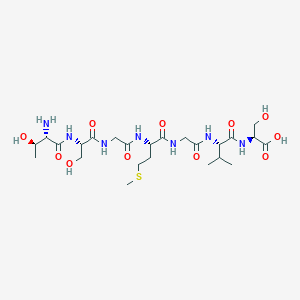
![Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester](/img/structure/B14262381.png)
![2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl-](/img/structure/B14262383.png)
